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Compound Name: 5-Carboxymethyl-2-thiouridine

Cat. No.: B12102594

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxymethyl-2-thiouridine (cm>s2U) is a naturally occurring modified ribonucleoside
found in the wobble position of the anticodon of some transfer RNAs (tRNAs). This modification
plays a crucial role in ensuring the fidelity and efficiency of protein translation. The unique
structural features of cm>s2U, particularly the 2-thio and 5-carboxymethyl groups, contribute to
the conformational rigidity of the anticodon loop and influence codon recognition. The ability to
incorporate this modified nucleoside into synthetic oligonucleotides is of significant interest for
various research applications, including the study of RNA structure and function, the
development of RNA-based therapeutics, and as a tool in molecular biology.

This document provides a detailed protocol for the chemical synthesis of 5-Carboxymethyl-2-
thiouridine phosphoramidite, the key building block for the site-specific incorporation of
cm>s2U into RNA sequences using automated solid-phase synthesis.

Chemical Synthesis Pathway

The synthesis of 5-Carboxymethyl-2-thiouridine phosphoramidite involves a multi-step
process starting from 2-thiouridine. The key steps include the introduction of the carboxymethyl
side chain at the C5 position, protection of the reactive functional groups (amino and carboxyl),
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and finally, the phosphitylation of the 5'-hydroxyl group. The overall synthetic scheme is
depicted below.
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Caption: Overall synthetic pathway for 5-Carboxymethyl-2-thiouridine phosphoramidite.

Experimental Protocols
Materials and Reagents
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Reagent

Supplier

Grade

2-Thiouridine

Commercially available

298%

Manganese (IV) oxide

(activated)

Commercially available

Reagent grade

Glycine 2-(trimethylsilyl)ethyl

Commercially available >97%
ester HCI
Sodium triacetoxyborohydride Commercially available >97%
Trifluoroacetic anhydride ] )

Commercially available >99%

(TFAA)

Pyridine

Commercially available

Anhydrous, =99.8%

4,4'-Dimethoxytrityl chloride

Commercially available >98%
(DMT-CI)
2-Cyanoethyl N,N-
diisopropylchlorophosphorami Commercially available >97%
dite
N,N-Diisopropylethylamine ) )

Commercially available >99.5%

(DIPEA)

Dichloromethane (DCM)

Commercially available

Anhydrous, 299.8%

N,N-Dimethylformamide (DMF)

Commercially available

Anhydrous, =99.8%

Acetonitrile (ACN)

Commercially available

Anhydrous, =99.8%

Ethyl acetate (EtOAC) Commercially available ACS grade
Hexanes Commercially available ACS grade
Silica gel Commercially available 60 A, 230-400 mesh

Synthesis of Protected 5-Carboxymethylaminomethyl-2-
thiouridine
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The synthesis of the protected nucleoside is a critical step involving the formation of the C5
side chain and the protection of the amino and carboxyl groups. The trifluoroacetyl group is
used for the amine, and the 2-(trimethylsilyl)ethyl (TMSE) group protects the carboxylic acid.[1]

[2]
Procedure:

o Oxidation to 5-Formyl-2-thiouridine: To a solution of 2-thiouridine in a suitable solvent (e.qg.,
DMSO), add an oxidizing agent such as manganese (IV) oxide. The reaction is stirred at
room temperature until completion, monitored by TLC. The product is then purified by
column chromatography.

¢ Reductive Amination and Protection:

[¢]

The 5-formyl-2-thiouridine is dissolved in a mixture of anhydrous DCM and DMF.

o Glycine 2-(trimethylsilyl)ethyl ester hydrochloride and triethylamine are added to the
solution and stirred to form the imine intermediate.

o Sodium triacetoxyborohydride is added portion-wise to reduce the imine to the secondary
amine.

o After completion of the reduction, the reaction is cooled, and trifluoroacetic anhydride and
pyridine are added to protect the newly formed amino group.

o The protected nucleoside is then purified by silica gel chromatography.

Synthesis of 5'-O-DMT-5-Carboxymethylaminomethyl-2-
thiouridine

Standard dimethoxytritylation is performed to protect the 5'-hydroxyl group.
Procedure:

e The protected nucleoside is co-evaporated with anhydrous pyridine and then dissolved in
fresh anhydrous pyridine.
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4,4'-Dimethoxytrityl chloride (DMT-CI) is added in portions at 0 °C.

The reaction is allowed to warm to room temperature and stirred until completion (monitored
by TLC).

The reaction is quenched with methanol, and the solvent is removed under reduced
pressure.

The residue is dissolved in DCM, washed with saturated sodium bicarbonate solution and
brine, dried over anhydrous sodium sulfate, and concentrated.

The crude product is purified by silica gel chromatography.

Synthesis of 5-Carboxymethyl-2-thiouridine
Phosphoramidite

The final step is the phosphitylation of the 5'-O-DMT protected nucleoside.

Procedure:

The 5'-O-DMT protected nucleoside is dissolved in anhydrous dichloromethane under an
argon atmosphere.

N,N-Diisopropylethylamine (DIPEA) is added, and the solution is cooled to 0 °C.

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise.

The reaction is stirred at room temperature for several hours until completion (monitored by
3P NMR).

The reaction mixture is diluted with DCM and washed with saturated sodium bicarbonate
solution and brine.

The organic layer is dried over anhydrous sodium sulfate and concentrated.

The crude phosphoramidite is purified by precipitation from a cold non-polar solvent (e.g.,
hexanes) or by flash chromatography on silica gel pre-treated with triethylamine.
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Quantitative Data Summary

. . Purity (by .
Step Product Typical Yield Analytical Data
HPLC)
Reductive 1H NMR, 13C
o Protected
Amination & ) 60-70% >95% NMR, Mass
) Nucleoside
Protection Spectrometry
5'-O-DMT
5'-O-DMT 1H NMR, Mass
) Protected 80-90% >98%
Protection ] Spectrometry
Nucleoside
5-
3P NMR, H
) ) Carboxymethyl-
Phosphitylation T 75-85% >98% NMR, Mass
2-thiouridine
o Spectrometry
Phosphoramidite
_ _ o MALDI-TOF of
Oligonucleotide Incorporation into ]
90-95% per step - final

Coupling

RNA

oligonucleotide

Experimental Workflow Diagram
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Phosphoramidite Synthesis
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Caption: Workflow for the synthesis and application of 5-Carboxymethyl-2-thiouridine
phosphoramidite.

Applications in Research and Drug Development

The successful synthesis of 5-Carboxymethyl-2-thiouridine phosphoramidite opens avenues
for a wide range of applications:

o Structural Biology: Site-specific incorporation of cm>s2U allows for detailed NMR and X-ray
crystallographic studies to understand the structural impact of this modification on RNA
duplexes and protein-RNA interactions.

o Translational Studies: Synthetic oligonucleotides containing cm>s2U can be used as probes
to investigate the mechanism of codon recognition by the ribosome and the role of tRNA
modifications in maintaining translational fidelity.

» RNA Therapeutics: The unique properties of 2-thiouridine modifications, such as enhanced
nuclease resistance and binding affinity, make them attractive for the development of
antisense oligonucleotides, siRNAs, and RNA aptamers with improved therapeutic profiles.
The carboxymethyl group offers a potential site for further conjugation of functional
molecules.

» Diagnostic Tools: Oligonucleotides modified with cm>s2U can be utilized as high-affinity
probes in diagnostic assays for the detection of specific nucleic acid sequences.

Conclusion

This document provides a comprehensive guide for the chemical synthesis of 5-
Carboxymethyl-2-thiouridine phosphoramidite. The detailed protocols and workflow are
intended to enable researchers and drug development professionals to produce this valuable
building block for the synthesis of modified RNA oligonucleotides. The availability of this
phosphoramidite will facilitate further exploration of the biological roles of cm>s2U and the
development of novel RNA-based technologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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